molecular formula C12H15N3O8 B8504163 Methyl 5-[bis(2-hydroxyethyl)amino]-2,4-dinitrobenzoate

Methyl 5-[bis(2-hydroxyethyl)amino]-2,4-dinitrobenzoate

Cat. No. B8504163
M. Wt: 329.26 g/mol
InChI Key: DZCOLSXWMGFINE-UHFFFAOYSA-N
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Patent
US05750782

Procedure details

Methyl 5-chloro-2,4-dinitrobenzoate (IV) (1.24 g, 4.76 mmol) was treated with diethanolarnine (1.00 g, 9.52 mmol) in dioxane (50 mL) at 50 ° C. for 3 h, and the residue after workup was chromatographed on silica gel. Elution with EtOAc gave methyl 5-[N,N-bis(2-hydroxyethyl)amino]-2,4-dinitrobenzoate (V) (1.52 g. 97%). mp (EtOAc/petroleum ether) 104°-106° C. 1H NMR (CDCl3) δ8.48 (s, 1 H, H-3), 7.45 (s, 1H, H-6), 3.95 (s, 3H, OCH3), 3.81 (t, J=5.0 Hz, 4 H, CH2OH), 3.60 (t,J=5.0 Hz, 4H, CH2N), 2.20 (br, 2H, OH). 13C NMR δ165.89 (COOMe), 147.53 (C-5), 138.67, 136.21 (C-2,4), 133.30 (C-1), 124.22. 121.65 (C-3,6), 59.34 (CH2OH), 54.59 (CH2N), 53.74 (OCH3). Anal. (C12H15N3O8) C,H,N.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([N+:15]([O-:17])=[O:16])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[NH:18]([CH2:22][CH2:23][OH:24])[CH2:19][CH2:20][OH:21]>O1CCOCC1>[OH:21][CH2:20][CH2:19][N:18]([C:2]1[C:3]([N+:15]([O-:17])=[O:16])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])[CH2:22][CH2:23][OH:24]

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue after workup was chromatographed on silica gel
WASH
Type
WASH
Details
Elution with EtOAc

Outcomes

Product
Name
Type
product
Smiles
OCCN(CCO)C=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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